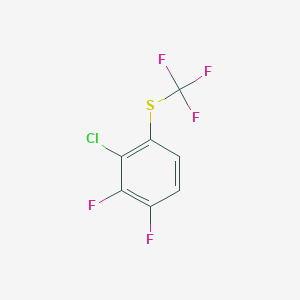
1-Chloro-2,3-difluoro-6-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,3-difluoro-6-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2ClF5S It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and trifluoromethylthio groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2,3-difluoro-6-(trifluoromethylthio)benzene typically involves the introduction of the trifluoromethylthio group onto a difluorobenzene derivative. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 1-chloro-2,3-difluorobenzene is reacted with a trifluoromethylthiolating agent under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2,3-difluoro-6-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.
Oxidation and Reduction: The trifluoromethylthio group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid for nitration or sulfonation reactions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed depend on the type of reaction. For example:
Nucleophilic Substitution: Products with different substituents replacing the chlorine atom.
Electrophilic Aromatic Substitution: Products with new groups attached to the aromatic ring.
Oxidation and Reduction: Products with modified trifluoromethylthio groups.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,3-difluoro-6-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-2,3-difluoro-6-(trifluoromethylthio)benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution and addition reactions. The trifluoromethylthio group can influence the reactivity and stability of the compound, making it a valuable moiety in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-2,3-difluorobenzene: Lacks the trifluoromethylthio group, making it less reactive in certain reactions.
1-Chloro-2,3,4,5-tetrafluorobenzene: Contains more fluorine atoms, which can affect its reactivity and properties.
1-Bromo-2,3-difluoro-6-(trifluoromethylthio)benzene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
Uniqueness
1-Chloro-2,3-difluoro-6-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties
Eigenschaften
Molekularformel |
C7H2ClF5S |
|---|---|
Molekulargewicht |
248.60 g/mol |
IUPAC-Name |
3-chloro-1,2-difluoro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2ClF5S/c8-5-4(14-7(11,12)13)2-1-3(9)6(5)10/h1-2H |
InChI-Schlüssel |
ONLBNUKMZGAVLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)F)Cl)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


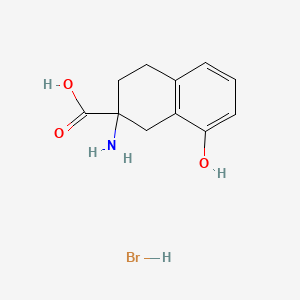



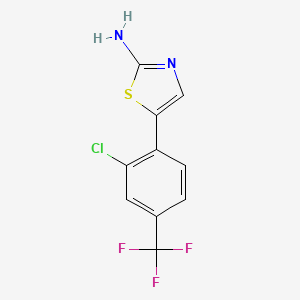
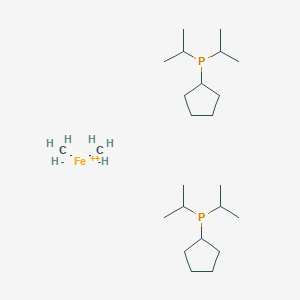



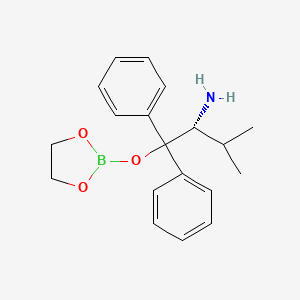
![[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B14035036.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B14035050.png)


